molecular formula C8H3ClF4N2 B13449208 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B13449208
M. Wt: 238.57 g/mol
InChI Key: GFSLQOWNVKYWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-chloro-6-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a carbon-carbon bond formed at the position of the halogen substituent.

Scientific Research Applications

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-5-methyl-1H-1,3-benzimidazole
  • 2-Chloro-6-fluoro-5-(trifluoromethyl)benzene
  • 2-Chloro-6-fluoro-1H-1,3-benzimidazole

Uniqueness

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorine and fluorine substituents along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

IUPAC Name

2-chloro-5-fluoro-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2/c9-7-14-5-1-3(8(11,12)13)4(10)2-6(5)15-7/h1-2H,(H,14,15)

InChI Key

GFSLQOWNVKYWFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)Cl)F)C(F)(F)F

Origin of Product

United States

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